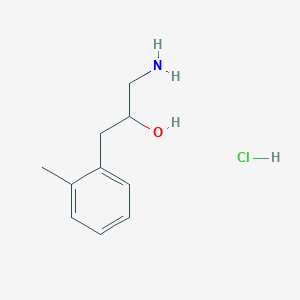
Clorhidrato de 3,3-Dietilazetidina
Descripción general
Descripción
3,3-Diethylazetidine hydrochloride (3,3-DEAH) is a derivative of azetidine, an organic compound containing a five-membered ring of three carbon atoms and two nitrogen atoms. It is a white crystalline solid with a melting point of 94-96°C, and is soluble in water and most organic solvents. 3,3-DEAH is used as a reagent in organic synthesis, and has applications in medicinal chemistry and biochemistry.
Aplicaciones Científicas De Investigación
Inhibición de la Elastasa de Neutrófilos Humanos
Los derivados de la 3,3-Dietilazetidina se han identificado como potentes inhibidores de la elastasa de neutrófilos humanos (HNE), una enzima implicada en diversas enfermedades inflamatorias. Los compuestos basados en esta estructura exhiben una actividad inhibitoria nanomolar, lo que los convierte en candidatos prometedores para el desarrollo de nuevos fármacos antiinflamatorios .
Actividad Antiproliferativa
Estos compuestos han demostrado una actividad antiproliferativa de amplio espectro contra una variedad de líneas celulares cancerosas, incluyendo leucemia, carcinoma de pulmón, adenocarcinoma de mama y carcinoma de vejiga urinaria. Esto sugiere aplicaciones potenciales en terapia contra el cáncer, particularmente en el tratamiento de cánceres difíciles de tratar .
Arresto del Ciclo Celular
La investigación indica que ciertos compuestos basados en la 3,3-Dietilazetidina pueden inducir el arresto del ciclo celular en la fase G2/M. Este efecto es crucial para las estrategias de tratamiento contra el cáncer, ya que puede detener la proliferación de las células cancerosas, proporcionando una ventana para la intervención terapéutica .
Inducción de la Apoptosis
La capacidad de inducir la apoptosis, o muerte celular programada, es una característica valiosa en el tratamiento del cáncer. Se ha demostrado que algunos derivados del clorhidrato de 3,3-Dietilazetidina activan la caspasa-3, una enzima clave en la vía de la apoptosis, lo que lleva a la inhibición de la proliferación celular, particularmente en las células de carcinoma de pulmón .
Estudios de Interacción Enzima-Sustrato
Los estudios de acoplamiento molecular de estos compuestos revelan información sobre su mecanismo de acción. Comprender cómo estas moléculas interactúan con la HNE a nivel molecular puede ayudar en el diseño de inhibidores de enzimas más efectivos .
Estabilidad en Condiciones Fisiológicas
Los compuestos basados en la 3,3-Dietilazetidina más activos demuestran alta estabilidad en condiciones fisiológicas. Esta propiedad es esencial para el desarrollo de productos farmacéuticos, ya que garantiza que el compuesto permanezca efectivo dentro del cuerpo humano .
Desarrollo y Diseño de Fármacos
El análisis detallado de las energías de unión y las propiedades de inhibición de estos compuestos proporciona datos valiosos para el desarrollo de fármacos. Permite a los investigadores ajustar las estructuras moleculares para obtener una eficacia y seguridad óptimas .
Potencial Terapéutico de Amplio Espectro
La amplia gama de actividades biológicas que exhiben los derivados del this compound sugiere que podrían usarse para desarrollar una nueva clase de terapias. Sus aplicaciones potenciales se extienden más allá del tratamiento del cáncer a otras enfermedades donde la proliferación celular o la inhibición enzimática son un factor .
Análisis Bioquímico
Biochemical Properties
3,3-Diethylazetidine hydrochloride plays a significant role in biochemical reactions due to its unique structure. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to inhibit human neutrophil elastase, an enzyme involved in inflammatory processes . This inhibition occurs through a mixed mechanism of action, where 3,3-Diethylazetidine hydrochloride binds to the enzyme’s active site, preventing substrate access and subsequent catalysis . Additionally, this compound exhibits broad-spectrum antiproliferative activity against several cancer cell lines, indicating its potential as an anticancer agent .
Cellular Effects
The effects of 3,3-Diethylazetidine hydrochloride on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, 3,3-Diethylazetidine hydrochloride induces cell cycle arrest at the G2/M phase and promotes apoptosis through caspase-3 activation . This leads to the inhibition of cell proliferation and tumor growth. Furthermore, the compound’s impact on gene expression includes the upregulation of pro-apoptotic genes and the downregulation of genes involved in cell survival and proliferation .
Molecular Mechanism
At the molecular level, 3,3-Diethylazetidine hydrochloride exerts its effects through specific binding interactions with biomolecules. It inhibits enzymes by binding to their active sites, thereby blocking substrate access and catalytic activity. This inhibition can be reversible or irreversible, depending on the nature of the interaction. Additionally, 3,3-Diethylazetidine hydrochloride can modulate gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes . These molecular mechanisms underpin the compound’s biochemical and cellular effects.
Temporal Effects in Laboratory Settings
The stability and degradation of 3,3-Diethylazetidine hydrochloride over time are crucial factors in its experimental use. In laboratory settings, the compound has demonstrated high stability under physiological conditions, maintaining its inhibitory activity against human neutrophil elastase for extended periods . Long-term studies are necessary to fully understand its degradation pathways and potential long-term effects on cellular function. In vitro and in vivo studies have shown that the compound’s effects on cells can persist over time, with sustained inhibition of cell proliferation and induction of apoptosis .
Dosage Effects in Animal Models
The effects of 3,3-Diethylazetidine hydrochloride vary with different dosages in animal models. At lower doses, the compound effectively inhibits target enzymes and modulates cellular processes without causing significant toxicity. At higher doses, toxic or adverse effects may occur, including off-target interactions and disruption of normal cellular functions . Threshold effects have been observed, where a minimum effective dose is required to achieve the desired biochemical and cellular outcomes. Careful dosage optimization is essential to maximize therapeutic benefits while minimizing potential side effects.
Metabolic Pathways
3,3-Diethylazetidine hydrochloride is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. The compound can be metabolized through oxidation, reduction, or hydrolysis, leading to the formation of active or inactive metabolites . These metabolic pathways influence the compound’s bioavailability, efficacy, and toxicity. Additionally, 3,3-Diethylazetidine hydrochloride can affect metabolic flux and metabolite levels, altering cellular energy balance and metabolic homeostasis .
Propiedades
IUPAC Name |
3,3-diethylazetidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15N.ClH/c1-3-7(4-2)5-8-6-7;/h8H,3-6H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVZQNEMLAVAXGP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CNC1)CC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![[2-Ethyl-6-(propan-2-yl)pyridin-3-yl]methanol](/img/structure/B1382541.png)


![tert-butyl N-[2-(5-formyl-1,2-oxazol-3-yl)propan-2-yl]carbamate](/img/structure/B1382550.png)



